

Methanesulfonamide in Sharpless Asymmetric Dihydroxylation: Application Notes and Protocols

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Compound of Interest

Compound Name: Methanesulfonamide

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Introduction

The Sharpless asymmetric dihydroxylation (AD) is a powerful and widely used method for the enantioselective synthesis of vicinal diols from prochiral olefins. The reaction typically employs a catalytic amount of osmium tetroxide in the presence of a chiral cinchona alkaloid-derived ligand, with a stoichiometric co-oxidant to regenerate the osmium catalyst.

Methanesulfonamide ($\text{CH}_3\text{SO}_2\text{NH}_2$) has emerged as a key additive in this reaction, significantly influencing reaction rates and enantioselectivities. Its role is multifaceted and substrate-dependent, acting as a cosolvent and a general acid catalyst.^{[1][2][3]} This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of **methanesulfonamide** in Sharpless asymmetric dihydroxylation.

Dual Role of Methanesulfonamide

Methanesulfonamide's function in the Sharpless AD reaction is not singular; it adapts to the nature of the olefin substrate.^[1]

- **Cosolvent for Aliphatic Olefins:** In the dihydroxylation of long-chain and nonterminal aliphatic olefins, **methanesulfonamide** acts as a cosolvent. It facilitates the transfer of hydroxide ions from the aqueous phase to the organic phase, where the reaction occurs.^[1] This accelerates

the hydrolysis of the osmate ester intermediate, which is often the rate-limiting step, especially for less water-soluble intermediates. However, for terminal aliphatic olefins, whose osmate ester intermediates have easier access to the aqueous phase, the addition of **methanesulfonamide** may have a minimal or even a decelerating effect.

- **General Acid Catalyst for Aromatic Olefins:** For conjugated aromatic olefins, **methanesulfonamide** functions as a weakly acidic general acid catalyst. It protonates the electron-rich osmate ester intermediate, which accelerates the hydrolysis step. This effect is particularly pronounced for aromatic olefins bearing electron-withdrawing groups.

The addition of **methanesulfonamide** generally leads to an improvement in the enantioselectivity of the dihydroxylation.

Data Presentation

The following tables summarize the effect of **methanesulfonamide** on the reaction time ($t_{90\%}$) and enantiomeric excess (ee%) for the asymmetric dihydroxylation of various olefins.

Table 1: Asymmetric Dihydroxylation of Aliphatic Olefins

Olefin	Without CH ₃ SO ₂ NH ₂ ($t_{90\%}$ in h)	With CH ₃ SO ₂ NH ₂ ($t_{90\%}$ in h)	Without CH ₃ SO ₂ NH ₂ (ee%)	With CH ₃ SO ₂ NH ₂ (ee%)
trans-5-Decene	24	3	94	98
1-Decene	2	2.5	92	95
1-Methylcyclohexene	6	1.5	88	92

Data sourced from studies by Junttila and Hormi.

Table 2: Asymmetric Dihydroxylation of Aromatic Olefins

Olefin	Without CH ₃ SO ₂ NH ₂ (t ₉₀ % in h)	With CH ₃ SO ₂ NH ₂ (t ₉₀ % in h)	Without CH ₃ SO ₂ NH ₂ (ee%)	With CH ₃ SO ₂ NH ₂ (ee%)
Styrene	4	5	96	97
trans-Stilbene	24	6	98	>99
Ethyl cinnamate	3.5	1.5	94	97

Data sourced from studies by Junttila and Hormi.

Experimental Protocols

The following are general protocols for the Sharpless asymmetric dihydroxylation with and without **methanesulfonamide**. Note: These are generalized procedures and may require optimization for specific substrates.

Protocol 1: Asymmetric Dihydroxylation of Non-Terminal Aliphatic Olefins (e.g., trans-5-Decene)

This protocol is optimized for substrates that benefit from the cosolvent effect of **methanesulfonamide**.

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stir bar, add AD-mix-β (1.4 g per 1 mmol of olefin) and a 1:1 mixture of tert-butanol and water (5 mL each per 1 mmol of olefin).
- **Addition of Methanesulfonamide:** Add **methanesulfonamide** (1.0 equivalent relative to the olefin, ~95 mg per 1 mmol of olefin).
- **Cooling:** Cool the resulting mixture to 0 °C in an ice bath with vigorous stirring until all solids have dissolved.
- **Substrate Addition:** Add the olefin (1.0 mmol) to the reaction mixture.
- **Reaction Monitoring:** Continue stirring vigorously at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

- **Workup:** Once the reaction is complete, add solid sodium sulfite (1.5 g) and stir for 1 hour at room temperature. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude diol by flash column chromatography on silica gel.

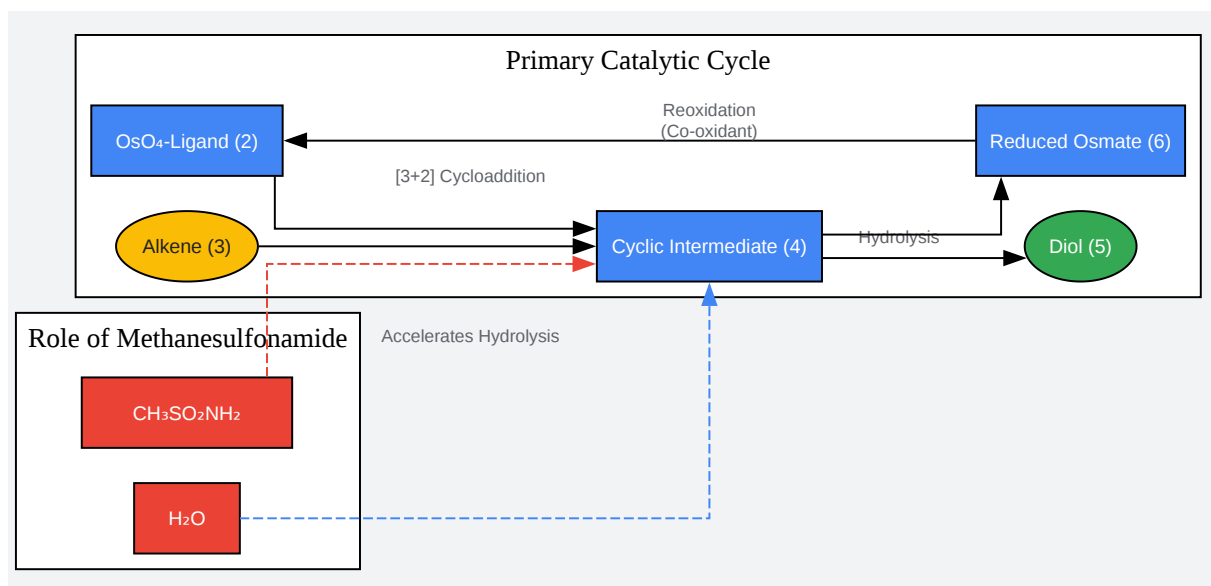
Protocol 2: Asymmetric Dihydroxylation of Conjugated Aromatic Olefins (e.g., Ethyl Cinnamate)

This protocol is suitable for substrates where **methanesulfonamide** acts as a general acid catalyst.

- **Reaction Setup:** Prepare the reaction mixture with AD-mix- β and the tert-butanol/water solvent system as described in Protocol 1.
- **Addition of **Methanesulfonamide**:** Add **methanesulfonamide** (1.0 equivalent relative to the olefin).
- **Cooling:** Cool the mixture to 0 °C.
- **Substrate Addition:** Add the aromatic olefin (1.0 mmol).
- **Reaction Monitoring:** Stir the reaction at 0 °C and monitor its progress.
- **Workup and Purification:** Follow the same workup and purification procedure as outlined in Protocol 1.

Visualizations

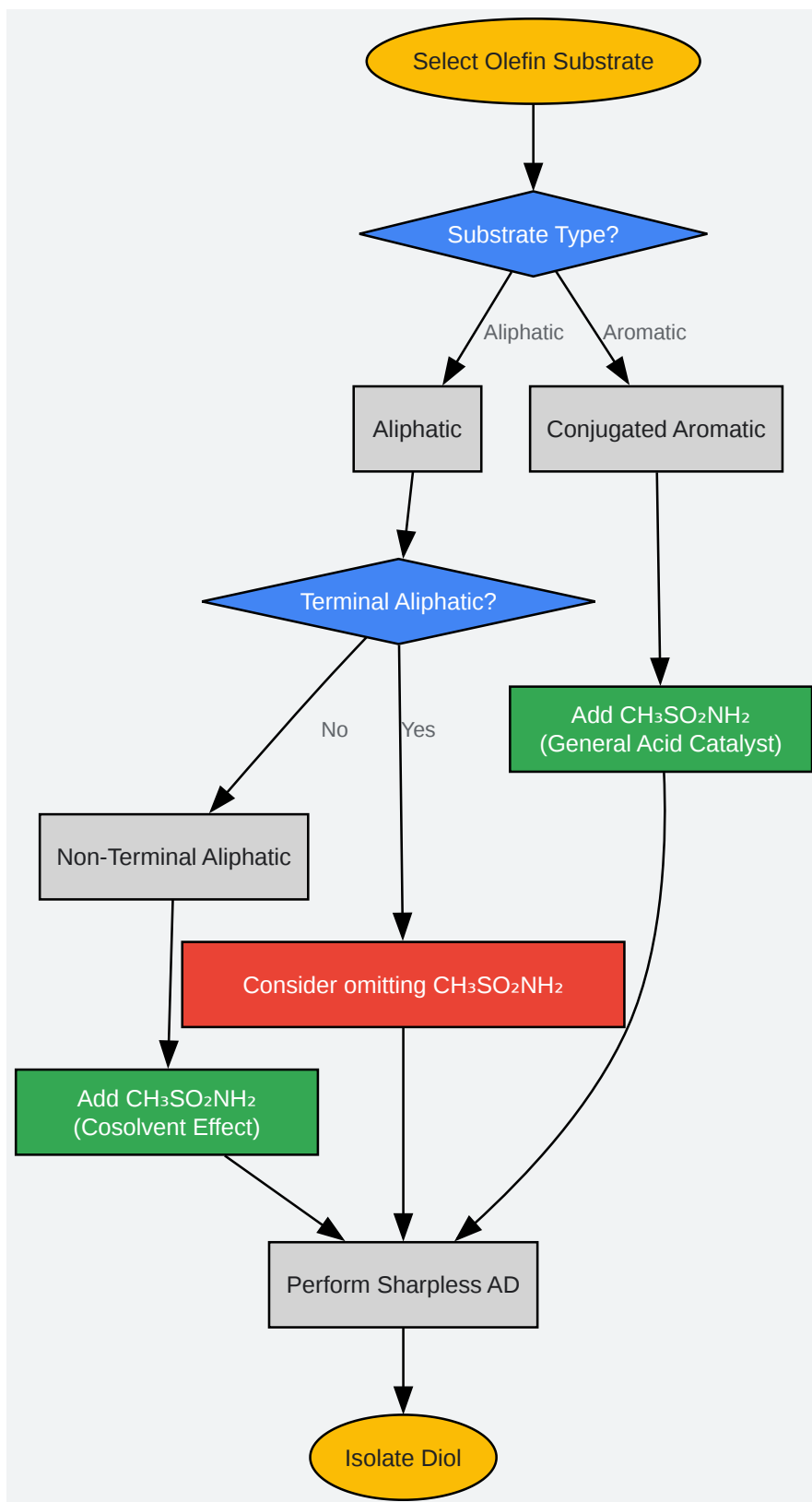
Sharpless Asymmetric Dihydroxylation Catalytic Cycle



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Caption: The catalytic cycle of Sharpless asymmetric dihydroxylation highlighting the role of **methanesulfonamide** in accelerating the hydrolysis of the cyclic intermediate.

Logical Workflow for Substrate-Dependent Use of Methanesulfonamide



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Caption: Decision workflow for the use of **methanesulfonamide** based on the olefin substrate type in Sharpless asymmetric dihydroxylation.

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References

- 1. Methanesulfonamide: a Cosolvent and a General Acid Catalyst in Sharpless Asymmetric Dihydroxylations [organic-chemistry.org]
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